Dihydroagathic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydroagathic acid is a natural product found in Cryptomeria japonica, Dicranopteris linearis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Dihydroagathic Acid

This compound is a labdane-type diterpenoid compound primarily identified in various coniferous species, including Cupressus sempervirens, Pinus strobus, and Platycladus orientalis . This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its bioactive properties.

Antioxidant and Anti-inflammatory Properties

Research indicates that extracts containing this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, studies on extracts from Norfolk Island pine resin demonstrated that these compounds could inhibit key inflammatory pathways, suggesting potential therapeutic applications in managing conditions related to oxidative stress and inflammation .

Hepatoprotective Effects

This compound has shown promise in hepatoprotection, particularly against methotrexate-induced liver injury in animal models. The compound was found to significantly reduce hepatic markers while enhancing antioxidant levels, indicating its potential as a protective agent for liver health .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been explored in various cancer cell lines. For example, studies demonstrated that certain extracts containing this compound exhibited antiproliferative effects on non-small cell lung cancer cells, suggesting its potential role in cancer therapy .

Veterinary Medicine: Abortion Biomarker

In veterinary contexts, this compound has been identified as a biomarker for pine needle-induced abortions in cattle. Research indicated that the presence of this compound in bovine fetal fluids correlates with abortion events following the consumption of pine needles by pregnant cows . This application underscores the importance of monitoring this compound in agricultural settings.

Potential Use in Pain Management

Emerging studies suggest that compounds related to this compound may have applications in pain management therapies, particularly through mechanisms involving inflammation reduction and muscle relaxation. However, more research is needed to fully elucidate these effects and their clinical relevance .

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Metabolite Analysis of Norfolk Island Pine Resin | Demonstrated antioxidant and anti-inflammatory capabilities | Therapeutic applications for liver health |

| Cytotoxic Studies on Non-Small Cell Lung Cancer | Significant cytotoxicity observed; potential for cancer treatment | Antiproliferative agent |

| Pine Needle Abortion Biomarker Study | This compound detected in fetal fluids; linked to abortion events | Veterinary diagnostics |

Eigenschaften

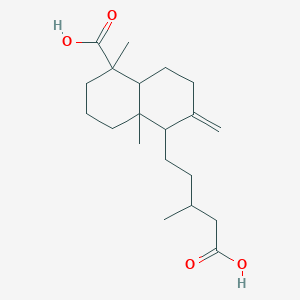

Molekularformel |

C20H32O4 |

|---|---|

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

5-(4-carboxy-3-methylbutyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24) |

InChI-Schlüssel |

HPQKNJHVWUWAOR-UHFFFAOYSA-N |

SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Kanonische SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Synonyme |

dihydroagathic acid labda-8(17)-ene-15,19-dioic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.